N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, leading to the creation of complex molecules with specific functional groups. For instance, the synthesis of dual inhibitors of dihydrofolate reductase and thymidylate synthase from pyrimidine derivatives showcases the intricacies involved in constructing molecules with targeted biological activities (Gangjee et al., 2005).
Molecular Structure Analysis
Molecular structure analysis, including crystallography, is crucial for understanding how the arrangement of atoms affects a compound's properties and interactions. Studies such as those on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal the folded conformation of molecules around a thioacetamide bridge, highlighting intramolecular hydrogen bonding that stabilizes their structure (Subasri et al., 2016).
Chemical Reactions and Properties
The reactivity of a compound towards various reagents under different conditions is fundamental to its chemical properties. Research on similar compounds, such as the synthesis and reactions of polyfunctionally substituted heterocyclic compounds, illuminates the reactivity patterns and potential transformations these molecules can undergo (Elian et al., 2014).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are essential for understanding a compound's behavior in different environments. The preparation and solid-state characterization of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms provide insights into the variability and stability of molecular crystals (Peterson et al., 2011).
Chemical Properties Analysis
Understanding a compound's chemical properties, such as reactivity with other molecules, stability under various conditions, and potential for forming derivatives, is crucial for its application in various fields. The synthesis and anti-inflammatory activity of pyrimidine derivatives highlight how modifications in chemical structure can impact biological activity and chemical stability (Bahekar & Shinde, 2004).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c18-12-3-4-15-14(17-12)22-7-13(19)16-6-9-1-2-10-11(5-9)21-8-20-10/h1-5H,6-8H2,(H,16,19)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGMRIRRJVTVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49716913 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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